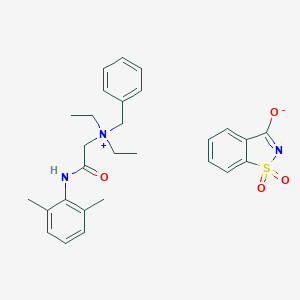

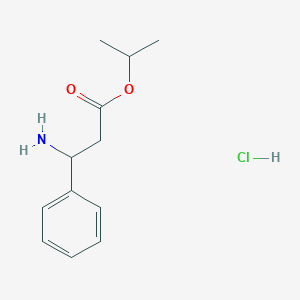

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (1,5−Cyclooctadiene)−η5−indenyl)iridium(I) complexes often involves the reaction of iridium precursors with 1,5−cyclooctadiene and indenyl ligands under specific conditions to form stable compounds with varied coordination modes. For instance, stable dicarbonyl(cycloocta-1,5-diene)(η^1-indenyl)iridium is formed by the addition of CO to cyclooctadiene(η^5-indenyl)iridium at low temperatures, showcasing the reactivity and stability of the formed complexes under controlled conditions (Bellomo et al., 1993).

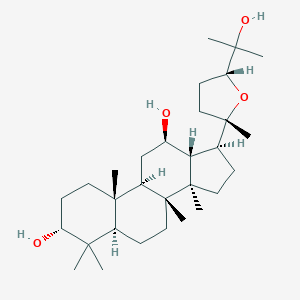

Molecular Structure Analysis

The molecular structure of iridium(I) complexes featuring 1,5−cyclooctadiene and various ligands has been elucidated using techniques like X-ray crystallography. These analyses reveal the coordination environment around the iridium center and the spatial arrangement of the ligands, which are critical for understanding the complex's reactivity and properties. For example, the crystal structure of [Ir(cod)CpMe4] showed a solid phase under standard conditions, crystallizing in colorless needle-shaped crystals, providing insight into the ligand coordination modes and geometrical configurations (Bonegardt et al., 2020).

Chemical Reactions and Properties

Iridium(I) complexes with 1,5−cyclooctadiene and indenyl ligands participate in a variety of chemical reactions, demonstrating their versatility in organic synthesis and catalysis. These reactions often involve ligand exchange, oxidative addition, and reductive elimination processes, which are fundamental in catalytic cycles for organic transformations. The versatility of cyclooctadiene ligands in iridium chemistry has been highlighted, showing the transformation of these complexes in the presence of various reactants and their role in facilitating diverse chemical reactions (Martín et al., 2003).

Physical Properties Analysis

The physical properties of (1,5−Cyclooctadiene)−η5−indenyl)iridium(I) complexes, such as volatility, solubility, and thermal stability, are closely related to their molecular structures. These properties play a crucial role in determining the complexes' applicability in various scientific and industrial processes. For instance, the thermal properties of the complexes are studied by thermogravimetry, indicating their stability and decomposition patterns under heat, which is essential for their use in high-temperature catalytic processes (Bonegardt et al., 2017).

Safety and Hazards

作用機序

Target of Action

The primary target of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the C-H bond in organic molecules . The compound acts as a catalyst in the activation of these bonds, facilitating their transformation into other functional groups .

Mode of Action

1,5-Cyclooctadiene(H5-indenyl)iridium (I) interacts with its targets through a process known as C-H activation . This involves the cleavage of a C-H bond and the formation of a new bond with the iridium center of the catalyst . The resulting organometallic complex can then undergo further reactions to form new functional groups .

Biochemical Pathways

The primary biochemical pathway affected by 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the borylation of aromatic hydrocarbons . This pathway involves the conversion of a C-H bond into a C-B bond, which can be further functionalized into a wide range of other groups . The compound’s action on this pathway allows for the direct synthesis of arylboron compounds from aromatic hydrocarbons .

Pharmacokinetics

Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .

Result of Action

The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) results in the formation of arylboron compounds from aromatic hydrocarbons . These compounds are valuable intermediates in organic synthesis, and their production via C-H activation/borylation represents a significant advancement in the field .

Action Environment

The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) can be influenced by various environmental factors. For instance, the reaction is typically carried out under “solventless” conditions, which can enhance the selectivity and efficiency of the process . Additionally, the stability of the catalyst can be affected by factors such as temperature and the presence of moisture .

特性

InChI |

InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWHBOFZCLHZHQ-GHDUESPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

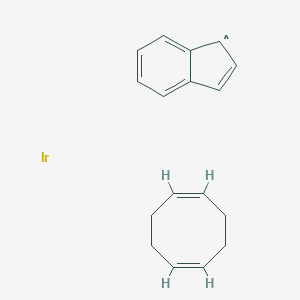

Canonical SMILES |

C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Ir |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A1: The molecular formula of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) is C17H19Ir, and its molecular weight is 413.53 g/mol.

Q2: What spectroscopic data is available for characterizing (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A2: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and dynamics in solution. []

- IR Spectroscopy: Useful for identifying characteristic functional groups and metal-ligand vibrations. [, ]

- X-ray Crystallography: Offers detailed insights into the compound's solid-state structure, bond lengths, and angles. [, , , ]

Q3: What are the main catalytic applications of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its derivatives?

A3: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes, often used as precursors, demonstrate catalytic activity in various reactions:

- Hydrogenation: Notably effective in the hydrogenation of alkenes, ketones, and imines. [, , , , , ]

- C-H Activation: Exhibits potential for activating C-H bonds in organic molecules, enabling further functionalization. [, ]

- Hydroamination: Catalyzes the intramolecular hydroamination of alkenes with amines, offering a route to nitrogen-containing heterocycles. [, ]

Q4: How do the ancillary ligands influence the catalytic activity of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A4: Modifying the ligands attached to the iridium center significantly impacts the catalytic activity and selectivity of these complexes.

- Steric Effects: Bulky ligands can influence substrate binding and reaction pathways. [, , ]

- Electronic Effects: Electron-donating or -withdrawing groups on the ligands can modulate the electron density at the metal center, affecting its reactivity. [, , ]

Q5: What is known about the mechanism of hydrogenation reactions catalyzed by (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A5: While specific mechanisms depend on the substrate and reaction conditions, a general pathway involves:

Q6: How stable is (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) under various conditions?

A6: The stability of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can vary depending on:

- Atmosphere: It is generally handled under inert atmospheres (nitrogen or argon) to prevent decomposition. []

- Temperature: Sensitivity to elevated temperatures, with decomposition observed upon heating. [, ]

- Solvent: Solubility and stability can be influenced by the choice of solvent. [, , ]

Q7: Have computational methods been employed to study (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its reactivity?

A7: Yes, computational studies using Density Functional Theory (DFT) calculations have been instrumental in:

- Understanding electronic structure: Provides insights into the bonding and electronic properties of the complex. [, ]

- Investigating reaction mechanisms: Aids in elucidating reaction pathways and identifying key intermediates. [, ]

- Predicting reactivity: Computational models can guide the design of new catalysts with improved activity and selectivity. []

Q8: Are there specific SHE considerations associated with (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its use?

A8: As with many organometallic compounds, handling (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) requires adherence to SHE guidelines:

Q9: Are there alternative catalysts or systems that can perform similar transformations as (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A9: Yes, alternative catalysts exist for various transformations, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)